3,4,5-Trimethoxycinnamic acid

Description

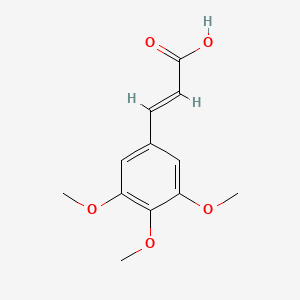

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFVRYKNXDADBI-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701298647 | |

| Record name | (E)-3,4,5-Trimethoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4,5-Trimethoxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20329-98-0, 90-50-6 | |

| Record name | (E)-3,4,5-Trimethoxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20329-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trimethoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020329980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 90-50-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-3,4,5-Trimethoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRIMETHOXYCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9096D920O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4,5-Trimethoxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

126 - 128 °C | |

| Record name | 3,4,5-Trimethoxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pharmacological Treasure of 3,4,5-Trimethoxycinnamic Acid: A Deep Dive into its Natural Origins and Biosynthesis

For Immediate Release

This technical guide provides a comprehensive overview of 3,4,5-Trimethoxycinnamic acid (TMCA), a promising bioactive phenylpropanoid. Tailored for researchers, scientists, and drug development professionals, this document delves into the natural sources, biosynthesis, and quantitative analysis of TMCA, alongside detailed experimental protocols.

Natural Sources of this compound

This compound and its derivatives are primarily found in a select number of plant species, where they contribute to the plant's defense mechanisms and pharmacological properties. The most significant natural source of TMCA is the root of Polygala tenuifolia, a plant with a long history of use in traditional medicine. Other notable sources include the heartwood of Cassia garrettiana and species within the genera Erythroxylum and Rauwolfia.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, the part of the plant analyzed, and the processing methods. The following table summarizes the available quantitative data for TMCA in its primary natural source.

| Plant Species | Plant Part | Compound | Concentration (mg/g of extract) | Bioavailability (in rats) |

| Polygala tenuifolia | Root (raw extract) | This compound | ~0.5 | 42.91% |

Biosynthesis of this compound

The biosynthesis of this compound is rooted in the intricate phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of a wide array of secondary metabolites. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce various cinnamic acid derivatives.

The likely biosynthetic route to this compound involves the formation of sinapic acid as a key intermediate. The final steps are catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), which sequentially methylate the hydroxyl groups of a precursor molecule.

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

The diagram illustrates the enzymatic conversion of L-phenylalanine through the core phenylpropanoid pathway to sinapic acid. The final proposed steps involve sequential O-methylation, catalyzed by O-methyltransferases (OMTs), to yield this compound. The key enzymes in this pathway include Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), p-Coumarate 3-hydroxylase (C3H), Caffeic acid O-methyltransferase (COMT), and Ferulate 5-hydroxylase (F5H).

Experimental Protocols

The extraction, isolation, and quantification of this compound from natural sources require meticulous experimental procedures. Below is a generalized workflow based on established methodologies for the analysis of phenylpropanoids in plant materials.

General Experimental Workflow for TMCA Analysis

Caption: General workflow for the extraction and analysis of TMCA.

Methodologies:

-

Sample Preparation: The plant material (e.g., dried roots of Polygala tenuifolia) is ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered material is subjected to solvent extraction, typically using methanol or ethanol, often with the aid of techniques like sonication or reflux to enhance extraction efficiency.

-

Filtration and Concentration: The crude extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a concentrated extract.

-

Purification: The concentrated extract is subjected to chromatographic techniques for the isolation of this compound. This may involve column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC).

-

Structural Elucidation: The purified compound is identified and its structure confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Quantification: The amount of this compound in the plant extract is determined using sensitive analytical techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). This involves creating a calibration curve with a pure standard of TMCA.

This technical guide provides a foundational understanding of this compound, a molecule of significant interest for its pharmacological potential. Further research is warranted to explore its full therapeutic applications and to uncover additional natural sources.

An In-depth Technical Guide to (E)-3,4,5-Trimethoxycinnamic Acid: Chemical Properties, Structure, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and key biological interactions of (E)-3,4,5-Trimethoxycinnamic acid. The information is presented to support research and development activities in medicinal chemistry, pharmacology, and related disciplines.

Chemical Properties and Structure

(E)-3,4,5-Trimethoxycinnamic acid, a derivative of cinnamic acid, is a compound of significant interest due to its presence in various medicinal plants and its diverse pharmacological activities.[1][2][3] Its chemical structure is characterized by a benzene ring substituted with three methoxy groups at the 3, 4, and 5 positions, and an acrylic acid moiety in the trans (E) configuration.

Structural Identifiers

| Identifier | Value |

| IUPAC Name | (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid |

| SMILES | COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)O |

| InChI | InChI=1S/C12H14O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/b5-4+ |

| InChIKey | YTFVRYKNXDADBI-SNAWJCMRSA-N |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₅ |

| Molecular Weight | 238.24 g/mol |

| Melting Point | 125-127 °C |

| Appearance | White to light yellow crystalline powder |

| Solubility | Soluble in DMSO and ethanol. |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of (E)-3,4,5-Trimethoxycinnamic acid typically exhibits characteristic signals corresponding to the aromatic, vinylic, and methoxy protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.71 | d | 1H | Vinylic proton (α to COOH) |

| ~6.79 | s | 2H | Aromatic protons |

| ~6.37 | d | 1H | Vinylic proton (β to COOH) |

| ~3.90 | s | 9H | Methoxy protons (-OCH₃) |

| ~12.07 | s | 1H | Carboxylic acid proton (-COOH) |

Note: Chemical shifts are approximate and may vary depending on the solvent and instrument frequency. The coupling constant (J) for the vinylic protons is typically around 15.9 Hz, confirming the trans configuration.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~172 | Carboxylic acid carbon (C=O) |

| ~153 | Aromatic carbons (C-OCH₃) |

| ~145 | Vinylic carbon (β to COOH) |

| ~139 | Aromatic carbon (C-C=C) |

| ~116 | Vinylic carbon (α to COOH) |

| ~106 | Aromatic carbons (CH) |

| ~61 | Methoxy carbon (-OCH₃) |

| ~56 | Methoxy carbons (-OCH₃) |

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ is typically observed at m/z 239.[5]

Experimental Protocols

Synthesis via Knoevenagel Condensation

A common method for the synthesis of (E)-3,4,5-Trimethoxycinnamic acid is the Knoevenagel condensation.

Materials:

-

3,4,5-Trimethoxybenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Ethanol

-

Hydrochloric acid

Procedure:

-

Dissolve 3,4,5-trimethoxybenzaldehyde and malonic acid in ethanol.

-

Add a catalytic amount of pyridine and piperidine to the solution.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure (E)-3,4,5-Trimethoxycinnamic acid.

NMR Sample Preparation and Analysis

¹H and ¹³C NMR Spectroscopy:

-

Weigh approximately 5-10 mg of the dried (E)-3,4,5-Trimethoxycinnamic acid sample.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry Analysis

LC-ESI-QTOF Mass Spectrometry:

-

Prepare a dilute solution of (E)-3,4,5-Trimethoxycinnamic acid in a suitable solvent (e.g., methanol or acetonitrile).

-

Inject the sample into a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source and a quadrupole time-of-flight (QTOF) mass analyzer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Biological Activity and Signaling Pathways

(E)-3,4,5-Trimethoxycinnamic acid has been identified as a potent agonist of the GABA-A/BZ receptor complex, which is a key target for sedative and anticonvulsant drugs.[6][7][8] It also exhibits binding affinity for serotonin receptors, specifically 5-HT1A and 5-HT2C.[6]

GABA-A Receptor Agonist Activity

As a GABA-A receptor agonist, (E)-3,4,5-Trimethoxycinnamic acid enhances the inhibitory effects of the neurotransmitter GABA. This leads to an influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and a decrease in neuronal excitability.[6][7] This mechanism is believed to be responsible for its observed sedative and anticonvulsant properties.[6]

Caption: GABA-A receptor signaling pathway activated by (E)-3,4,5-Trimethoxycinnamic acid.

Interaction with Serotonin Receptors

The compound also interacts with serotonin receptors, which are implicated in a wide range of physiological and psychological processes. Its affinity for 5-HT1A and 5-HT2C receptors suggests potential modulatory effects on serotonergic neurotransmission, which could contribute to its overall pharmacological profile.

Caption: Interaction of (E)-3,4,5-Trimethoxycinnamic acid with serotonin receptors.

References

- 1. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound(90-50-6) 1H NMR [m.chemicalbook.com]

- 5. massbank.eu [massbank.eu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Biological Activities of 3,4,5-Trimethoxycinnamic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxycinnamic acid (TMCA) and its derivatives represent a significant class of organic compounds with a broad spectrum of biological activities. TMCA is a naturally occurring phenolic acid found in various medicinal plants, notably as an active metabolite from the root of Polygala tenuifolia Wild.[1] For centuries, this plant has been a staple in traditional Chinese medicine for treating conditions like insomnia and epilepsy.[1][2] The core structure of TMCA, a cinnamic acid with three methoxy groups on the phenyl ring, serves as a versatile scaffold for chemical modifications, primarily at the carboxyl group to form esters and amides.[1][2] These modifications have led to the development of a diverse library of synthetic and semi-synthetic derivatives with enhanced and varied pharmacological profiles. This guide provides an in-depth overview of the significant biological activities of TMCA derivatives, focusing on their anticancer, anti-inflammatory, antioxidant, antimicrobial, and cholinesterase inhibitory properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to support further research and drug development in this promising area.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data on the biological activities of various this compound derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| S1 | Ester | MDA-MB-231 (Breast) | 46.7 | [1][3] |

| S5 | Ester | PC-3 (Prostate) | 17.22 | [3] |

| S5 | Ester | SGC-7901 (Gastric) | 11.82 | [3] |

| S5 | Ester | A549 (Lung) | 0.50 | [3] |

| S5 | Ester | MDA-MB-435s (Melanoma) | 5.33 | [3] |

| S8 | Ester | A549 (Lung) | 36.7 | [3] |

| S8 | Ester | Hep 3B (Liver) | 23.2 | [3] |

| S8 | Ester | HT-29 (Colon) | 23.8 | [3] |

| S8 | Ester | MCF-7 (Breast) | 6.4 | [3] |

| S9 | Ester | PC-3 (Prostate) | 80 | [1] |

| S9 | Ester | Hela (Cervical) | 64 | [1] |

| S9 | Ester | A549 (Lung) | 172 | [1] |

| S9 | Ester | BEL7404 (Liver) | 212 | [1] |

| S15 | Amide | MDA-MB-231 (Breast) | 6.6 | [1] |

| S20 | Amide | P388 (Leukemia) | 1.8 | [2] |

| S20 | Amide | L1210 (Leukemia) | 2.1 | [2] |

Table 2: Cholinesterase Inhibitory Activity of 3,4,5-Trimethoxycinnamate Esters

| Compound | R Group | AChE IC50 (µM) | BChE IC50 (µM) | Reference |

| 5 | 4-Br-Ph | ~46 | - | [4] |

| 6 | 2-F-Ph | - | 44.41 | [4] |

| 7 | 2-Cl-Ph | 46.18 | 32.46 | [4] |

| 9 | IPMP | ~46 | - | [4] |

| 11 | Bn | 49.44 | - | [4] |

AChE: Acetylcholinesterase, BChE: Butyrylcholinesterase

Table 3: Anti-inflammatory Activity of Cinnamic Acid Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| 4b | Soybean Lipoxygenase Inhibition | 4.5 | [5] |

| 4g | Soybean Lipoxygenase Inhibition | 4.5 | [5] |

| 6a | Soybean Lipoxygenase Inhibition | 5.0 | [5] |

| 17 | Soybean Lipoxygenase Inhibition | 41 | [6] |

Table 4: Antioxidant Activity of Cinnamic Acid Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| 31 | DPPH Radical Scavenging | 19.5 ± 0.7 | [7] |

| 34 | DPPH Radical Scavenging | 26.9 ± 0.3 | [7] |

| 33 | DPPH Radical Scavenging | 43.1 ± 4.5 | [7] |

| 32 | DPPH Radical Scavenging | 60.8 ± 1.0 | [7] |

Table 5: Antimicrobial Activity of Cinnamic Acid Amides and Esters

| Compound | Derivative Type | Microorganism | MIC (µM) | Reference |

| 6 | Ester | Candida albicans | 626.62 | [8] |

| 18 | Amide | Staphylococcus aureus | 458.15 | [8] |

| 9 | Ester | Staphylococcus aureus | 550.96 | [8] |

| S58 | Amide | Staphylococcus aureus ATCC25923 | 1 µg/mL | [1] |

| S58 | Amide | Streptococcus pneumoniae ATCC49619 | 0.5 µg/mL | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest cancer cells in their exponential growth phase.

-

Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

-

Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the TMCA derivatives in complete culture medium from a stock solution in DMSO.

-

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control (medium only).

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, remove the medium containing the compounds.

-

Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, protected from light.

-

-

Formazan Solubilization:

-

After incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.

-

Add 150-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds. It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.

Materials:

-

96-well plates or cuvettes

-

This compound derivatives

-

DPPH solution (e.g., 0.1 mM in methanol or ethanol)

-

Methanol or ethanol

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark.

-

Prepare stock solutions of the TMCA derivatives and the positive control in a suitable solvent (e.g., methanol).

-

Prepare serial dilutions of the test compounds and the positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume (e.g., 100 µL) of the different concentrations of the test compounds or positive control to the wells.

-

Add an equal volume (e.g., 100 µL) of the DPPH working solution to each well.

-

Prepare a blank sample containing the solvent and the DPPH solution.

-

Shake the plate gently and incubate in the dark at room temperature for a specific period (e.g., 30 minutes).

-

-

Absorbance Measurement:

-

Measure the absorbance of the solutions at 517 nm.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Plot the percentage of scavenging activity against the compound concentration and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound derivatives

-

Positive control antibiotic/antifungal

-

Sterile saline (0.85% NaCl)

-

McFarland standard (0.5)

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours old), select several colonies of the microorganism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

-

Dilute the standardized inoculum in the appropriate broth medium to achieve the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).

-

-

Preparation of Compound Dilutions:

-

Dispense 100 µL of sterile broth into each well of a 96-well plate.

-

Add 100 µL of the TMCA derivative stock solution (at twice the highest desired final concentration) to the first well of a row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

-

-

Inoculation:

-

Add 100 µL of the prepared inoculum to each well containing the serially diluted compound.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

-

Incubation:

-

Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C for bacteria) for 16-20 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity (growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is a technique used to detect specific proteins in a sample. It is commonly employed to assess the activation state of signaling pathways by detecting the phosphorylation of key proteins.

Materials:

-

Cell culture reagents

-

This compound derivatives

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-p65, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Tris-buffered saline with Tween 20 (TBST)

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells and treat them with the TMCA derivatives and/or a stimulus (e.g., TNF-α to activate NF-κB, or a growth factor to activate MAPK).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations and load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the ECL detection reagents to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and/or a loading control (e.g., β-actin).

-

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound derivatives.

Caption: MAPK Signaling Pathway Inhibition by TMCA Derivatives.

Caption: NF-κB Signaling Pathway Inhibition by TMCA Derivatives.

Caption: Experimental Workflow for Anticancer Activity Assessment.

Conclusion

This compound and its derivatives have emerged as a versatile and promising class of bioactive compounds with significant potential in drug discovery and development. Their diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects, underscore the importance of this chemical scaffold. The structure-activity relationship studies have revealed that modifications to the TMCA core, particularly the formation of esters and amides, can significantly enhance potency and selectivity. The compiled quantitative data and detailed experimental protocols in this guide are intended to serve as a valuable resource for researchers in the field. The elucidation of their mechanisms of action, particularly their modulation of key signaling pathways such as MAPK and NF-κB, provides a solid foundation for the rational design of novel therapeutic agents. Further exploration of TMCA derivatives, including preclinical and clinical investigations, is warranted to fully realize their therapeutic potential.

References

- 1. Research progress in the biological activities of this compound (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Broth Microdilution | MI [microbiology.mlsascp.com]

- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

3,4,5-Trimethoxycinnamic Acid: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxycinnamic acid (TMCA) is a derivative of cinnamic acid characterized by the presence of three methoxy groups on its phenyl ring.[1] This compound serves as a pivotal intermediate in organic synthesis, with its applications spanning the pharmaceutical, food, and polymer industries.[2] Naturally, TMCA is considered an active metabolite from the root of Polygala tenuifolia Wild, a plant used in traditional Chinese medicine.[1] Its intrinsic biological activities, including anticonvulsant and sedative properties, coupled with its versatile chemical structure, make it a valuable starting material for the synthesis of a wide array of complex molecules and pharmacologically active agents.[1][3] The reactive carboxyl group and the potential for demethylation of the methoxy groups to yield antioxidant phenolic hydroxyls further enhance its utility as a synthetic building block.[2]

This guide provides a comprehensive overview of the synthesis of TMCA and its application as a precursor in the development of pharmaceuticals and other bioactive derivatives. It includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to support researchers in their synthetic endeavors.

Synthesis of this compound

The most common and practical methods for synthesizing this compound involve the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable active methylene compound. The Knoevenagel and Perkin reactions are frequently employed for this purpose.[1][2]

Knoevenagel Condensation

The Knoevenagel condensation offers a versatile and often high-yielding route to TMCA. This reaction involves the base-catalyzed condensation of 3,4,5-trimethoxybenzaldehyde with a compound containing an active methylene group, such as malonic acid or succinic acid.[2][4]

A general workflow for the synthesis of this compound via Knoevenagel condensation is depicted below.

Caption: General workflow for the synthesis of TMCA via Knoevenagel condensation.

Experimental Protocols for TMCA Synthesis

Protocol 1: Knoevenagel Condensation using Succinic Acid in DMF[2]

-

Combine 3,4,5-trimethoxybenzaldehyde (3.92 g, 20 mmol) and succinic acid (6.24 g, 60 mmol) in a 100 mL single-neck flask.

-

Add N,N-dimethylformamide (DMF, 15 mL) and pyridine (1.6 mL, 20 mmol).

-

Heat the mixture to 90°C and maintain the reaction for 8 hours.

-

After cooling to room temperature, pour the mixture into 40 mL of ice water.

-

Adjust the pH to 1-2 with concentrated hydrochloric acid to induce precipitation of a light yellow solid.

-

Filter the solid, wash the filter cake with ice water, and dry to obtain the product.

Protocol 2: Green Knoevenagel Condensation using Malonic Acid[4]

-

Combine 3,4,5-trimethoxybenzaldehyde (4.06 g, 20.7 mmol), malonic acid (2.58 g, 24.8 mmol, 1.2 equiv), and ammonium bicarbonate (0.66 g, 8.3 mmol, 0.4 equiv) in a large test tube (150mm x 25mm).

-

Add ethyl acetate (EtOAc, 10 mL) and suspend the test tube in an oil bath preheated to 140°C.

-

The reaction will proceed vigorously with gas evolution as the EtOAc boils off.

-

After the reaction subsides, cool the mixture and dissolve it in a saturated sodium bicarbonate solution.

-

Wash the aqueous solution with EtOAc to remove unreacted aldehyde.

-

Acidify the aqueous solution to pH 2 with 6M HCl to precipitate the product.

-

Filter, wash with water, and recrystallize from a 4:1 water:EtOH mixture to yield pure white crystals.

Quantitative Data for TMCA Synthesis

| Method | Aldehyde (equiv) | Active Methylene Cpd (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Ref |

| Knoevenagel | 1 | Succinic Acid (3) | Pyridine (1) | DMF | 90 | 8 | 91 | >99 | [2] |

| Knoevenagel | 1 | Succinic Acid (2) | Ethanolamine (1) | Water | 100 | 8 | 65 | >99 | [2] |

| Green Knoevenagel | 1 | Malonic Acid (1.2) | NH₄HCO₃ (0.4) | EtOAc | 140 | - | 73 | - | [4] |

Applications of TMCA as a Precursor in Organic Synthesis

TMCA is a cornerstone for synthesizing a multitude of derivatives, primarily through modifications of its carboxyl group to form esters and amides.[1] These derivatives exhibit a broad spectrum of pharmacological activities, including antitumor, antiviral, antimicrobial, and anti-inflammatory properties.[1][3]

Synthesis of TMCA Ester and Amide Derivatives

The conversion of TMCA into its ester and amide analogues is a common strategy in drug discovery.[1] This is typically achieved through standard coupling reactions or by first converting the carboxylic acid to a more reactive acyl chloride.

Caption: General synthetic pathways for TMCA amide and ester derivatives.

Experimental Protocols for Derivative Synthesis

Protocol 3: General Amide Synthesis via Coupling Reaction[5]

-

Dissolve this compound (1.0 g, 4.2 mmol) in dry dichloromethane (30 mL).

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 0.97 g, 5.0 mmol), 1-hydroxybenzotriazole (HOBt, 0.68 g, 5.0 mmol), and triethylamine (TEA, 0.70 mL, 5.0 mmol).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Add the desired amine to the mixture and continue stirring at room temperature for 24 hours.

-

Wash the reaction mixture with brine (20 mL) and water (20 mL) and isolate the product.

Protocol 4: General Ester Synthesis via Acyl Chloride[6]

-

Add thionyl chloride to a solution of this compound in dry toluene.

-

Reflux the mixture for 1 hour to form the acyl chloride.

-

In a separate step, add the appropriate alcohol or phenol and triethylamine to the acyl chloride solution in dry toluene.

-

Reflux for 1 hour, then cool and recrystallize the product from ethanol.

Quantitative Data for Derivative Synthesis

| Derivative Type | Reagents | Solvent | Method | Yield (%) | Ref |

| Amides (1a-f) | Various amines, EDCI, HOBt, TEA | Dichloromethane | Coupling Reaction | Good | [5] |

| Esters (1-4) | Methanol, Ethanol, Propanol, etc., H₂SO₄ | Respective Alcohol | Fischer Esterification | 58.8 - 91.1 | [7] |

| Esters (5-7) | Alkyl Halides, Triethylamine | Acetone | Alkylation | 38.0 - 47.5 | [7] |

| Esters (8-13) | Various alcohols, DCC, DMAP | Dichloromethane | Steglich Esterification | 26.7 - 62.8 | [7] |

| Esters (1-12) | Various phenols, SOCl₂, Et₃N | Toluene | Acyl Chloride | - | [6] |

Key Pharmaceutical Applications

TMCA and its immediate precursors are instrumental in the synthesis of several important pharmaceutical agents.

Synthesis of Trimethoprim

Trimethoprim, an antibacterial agent and dihydrofolate reductase inhibitor, can be synthesized from precursors derived from 3,4,5-trimethoxybenzaldehyde.[8] One common industrial route involves the condensation of 3,4,5-trimethoxybenzaldehyde with 3-anilinopropionitrile, followed by cyclization with guanidine.[9][10]

Caption: Simplified synthetic pathway to Trimethoprim.

Protocol 5: Synthesis of Trimethoprim Intermediate[10]

-

In a flask equipped with a reflux water-dividing device, add 3,4,5-trimethoxybenzaldehyde (98 g, 0.5 mol), 3-anilinopropionitrile (85 g, 0.58 mol), dimethyl sulfoxide (250 mL), sodium methylate (50 g), and benzene (300 mL).

-

Heat to 85°C and reflux, removing water via the water-divider.

-

Once water formation ceases, stop the reaction and reclaim the benzene under reduced pressure.

-

Add 750 mL of water, stir, and cool to 5-10°C.

-

Collect the resulting condensation product by suction filtration and dry. The product is then cyclized with guanidine in a subsequent step to yield trimethoprim.

Synthesis of Combretastatin A-4

Combretastatin A-4 (CA-4) is a potent anti-tubulin and anti-vascular agent.[11][12] Its synthesis often employs a Perkin or Wittig reaction, starting with 3,4,5-trimethoxybenzaldehyde to form the characteristic stilbene backbone.[11][13]

References

- 1. Research progress in the biological activities of this compound (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Trimethoprim | Basicmedical Key [basicmedicalkey.com]

- 9. Trimethoprim synthesis - chemicalbook [chemicalbook.com]

- 10. CN101328138B - Preparation of trimethoprim - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Spectroscopic data of 3,4,5-Trimethoxycinnamic acid (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of 3,4,5-Trimethoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (TMCA), a naturally occurring compound found in plants like Polygala tenuifolia[1]. TMCA and its derivatives are of significant interest in drug discovery due to their wide range of biological activities, including antidepressant, anticonvulsant, antitumor, and anti-inflammatory properties[1][2]. Accurate spectroscopic analysis is fundamental for the identification, characterization, and quality control of this compound in research and development.

This document presents key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to ensure reproducibility, and the data is summarized in clear, tabular formats for ease of reference and comparison.

Spectroscopic Data Summary

The structural characterization of this compound (IUPAC Name: (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid) is confirmed by a combination of spectroscopic techniques. The following tables summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Data

¹H NMR spectroscopy is used to determine the proton environment in the molecule. The data below, obtained at 600 MHz in a water (H₂O) solvent, shows characteristic peaks for the aromatic, vinylic, and methoxy protons.

| Chemical Shift (δ) ppm | Multiplicity & Integration (Predicted) | Assignment |

| 7.22 | d, 1H | H-α (vinylic) |

| 6.80 | s, 2H | H-2', H-6' (aromatic) |

| 6.39 | d, 1H | H-β (vinylic) |

| 3.84 | s, 6H | 3', 5' -OCH₃ |

| 3.76 | s, 3H | 4' -OCH₃ |

| Data sourced from a 600 MHz spectrum in H₂O.[3][4] |

¹³C Nuclear Magnetic Resonance (NMR) Data

¹³C NMR provides information about the carbon skeleton of the molecule. The following assignments are based on spectra obtained in Deuterated Chloroform (CDCl₃).

| Chemical Shift (δ) ppm | Assignment |

| 165.9 | C=O (Carboxylic Acid) |

| 153.6 | C-3', C-5' |

| 140.9 | C-α |

| 139.8 | C-4' |

| 130.6 | C-1' |

| 120.4 | C-β |

| 105.1 | C-2', C-6' |

| 61.1 | 4' -OCH₃ |

| 56.3 | 3', 5' -OCH₃ |

| Data corresponds to spectra obtained in Chloroform-d.[5][6] |

Infrared (IR) Spectroscopy Data

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. The data below is consistent with the structure of TMCA, showing key stretches for the hydroxyl, carbonyl, carbon-carbon double bonds, and ether linkages.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3440 | O-H stretch | Carboxylic Acid |

| ~3000 | C-H stretch (aromatic/vinylic) | Ar-H, C=C-H |

| ~2940, ~2840 | C-H stretch (aliphatic) | -OCH₃ |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1630 | C=C stretch (alkene) | Vinylic C=C |

| ~1580 | C=C stretch (aromatic) | Aromatic Ring |

| ~1240, ~1125 | C-O stretch | Aryl Ether |

| Characteristic wavenumbers derived from reported spectra of TMCA derivatives.[1][6] |

Mass Spectrometry (MS) Data

Mass spectrometry provides information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and aiding in structural elucidation. The molecular weight of this compound is 238.24 g/mol .[3]

| m/z | Ion Type | Method |

| 238.0 | [M]⁺ | GC-MS (EI) |

| 223.0 | [M-CH₃]⁺ | GC-MS (EI) |

| 221.078 | [M-H₂O+H]⁺ (Predicted) | MS-MS (Positive Ion) |

| 206.054 | [M-H₂O-CH₃]⁺ (Predicted) | MS-MS (Positive Ion) |

| 239.088 | [M+H]⁺ | MS-MS (Positive Ion) |

| Data sourced from Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and tandem Mass Spectrometry (MS-MS).[3] |

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of a pure chemical compound.

Experimental Protocols

The methodologies described below are representative of standard practices for obtaining high-quality spectroscopic data for compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a high-field spectrometer, such as a 600 MHz JEOL JNM-ECA 600II or equivalent instrument.[1]

-

Sample Preparation : A few milligrams of the this compound sample are dissolved in a deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or H₂O) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shifts (δ), reported in parts per million (ppm).[6]

-

Data Acquisition : For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.

-

Data Reporting : Chemical shifts are reported relative to the solvent resonance or TMS. Data includes the chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration (for ¹H NMR).[6]

Infrared (IR) Spectroscopy

-

Instrumentation : IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer, such as a Nicolet iS5 IR spectrometer.[1]

-

Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, the sample can be prepared as a potassium bromide (KBr) pellet.

-

Data Acquisition : Spectra are typically collected over a range of 4000–450 cm⁻¹ with a resolution of 2-4 cm⁻¹. Multiple scans (e.g., 256) are accumulated to improve the signal-to-noise ratio.[1]

-

Data Reporting : The positions of major absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

-

Instrumentation : High-resolution mass spectra (HR-MS) can be obtained using a system like a liquid chromatograph (LC) coupled to an Orbitrap mass spectrometer equipped with a heated electrospray ionization (HESI) source.[1] For volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source may be used.[3]

-

Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration. For LC-MS, the solution is directly injected into the instrument.

-

Data Acquisition : In positive ion mode for ESI, the instrument is set to detect protonated molecules [M+H]⁺. In EI mode, the instrument detects the radical cation [M]⁺ and its subsequent fragments. The mass analyzer scans over a defined m/z range.

-

Data Reporting : The mass-to-charge ratios (m/z) of the molecular ion and significant fragment ions are reported. For HR-MS, masses are reported to several decimal places, allowing for the determination of the elemental formula.[1]

References

An In-depth Technical Guide on the Anticonvulsant and Sedative Activity of 3,4,5-Trimethoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxycinnamic acid (TMCA) is a phenylpropanoid and a principal active metabolite derived from the root of Polygala tenuifolia Willd.[1][2][3] This plant has a long history of use in traditional Chinese medicine for treating conditions such as insomnia, headache, and epilepsy.[3] Modern pharmacological studies have begun to validate these traditional uses, identifying TMCA as a promising therapeutic agent with significant anticonvulsant, sedative, and anxiolytic properties.[3][4] Its mechanism of action is primarily linked to the modulation of the GABAergic system, positioning it as a molecule of interest for the development of novel treatments for central nervous system disorders.[3][5][6] This document provides a comprehensive overview of the current scientific data on TMCA's bioactivity, detailing its mechanism of action, preclinical efficacy data, and the experimental protocols used in its evaluation.

Core Mechanism of Action: GABAergic System Modulation

The primary mechanism underlying the anticonvulsant and sedative effects of TMCA is its activity as a potent agonist at the GABA-A/Benzodiazepine (BZ) receptor complex.[3][5][7][8] Gamma-aminobutyric acid (GABA) is the chief inhibitory neurotransmitter in the mammalian central nervous system, and its enhancement leads to a reduction in neuronal excitability.[9]

TMCA exerts its effects through several key actions:

-

Enhanced GABA Synthesis: TMCA has been shown to increase the expression of glutamic acid decarboxylase (GAD65), the enzyme responsible for synthesizing GABA from glutamate.[1][7]

-

GABA-A Receptor Modulation: It specifically increases the expression of the γ-subunit of the GABA-A receptor, a critical component for benzodiazepine binding and modulation, without affecting the α- or β-subunits.[1][7]

-

Increased Chloride Influx: By acting on the GABA-A/BZ receptor complex, TMCA significantly enhances the influx of chloride ions (Cl⁻) into neurons.[7] This leads to hyperpolarization of the neuronal membrane, making it more difficult for action potentials to be generated and thereby producing an inhibitory, sedative, and anticonvulsant effect.

Beyond the GABAergic system, TMCA also exhibits binding affinity for serotonergic receptors, specifically 5-HT1A and 5-HT2C, with IC50 values of 7.6 μM and 2.5 μM, respectively.[7][10] This interaction may contribute to its anxiolytic and anti-stress properties by modulating norepinephrine levels in the locus coeruleus.[5][11]

Caption: Mechanism of TMCA on the GABAergic synapse.

Preclinical Efficacy: Anticonvulsant Activity

TMCA has been evaluated in widely accepted preclinical models of epilepsy, demonstrating significant protective effects.

Maximal Electroshock (MES) Seizure Model

The MES test is a standard model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[12][13] In this model, TMCA administration significantly reduced the incidence of tonic hindlimb extension (THE), a key endpoint of the assay.

Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ model is used to screen for drugs effective against myoclonic and absence seizures, primarily by acting as a GABA-A receptor antagonist.[14][15][16] TMCA has shown protective effects in this model, consistent with its GABAergic mechanism of action.

Table 1: Summary of Anticonvulsant Activity of this compound

| Experimental Model | Species | Administration | Dosage (mg/kg) | Outcome | Reference |

|---|---|---|---|---|---|

| Maximal Electroshock (MES) | Male Kunming Mice | Intraperitoneal (IP) | 5 | Decreased incidence of Tonic Hindlimb Extension (THE) to 80% of vehicle control. | [7] |

| Maximal Electroshock (MES) | Male Kunming Mice | Intraperitoneal (IP) | 10 | Significantly decreased incidence of THE to 50% of vehicle control. | [7] |

| Maximal Electroshock (MES) | Male Kunming Mice | Intraperitoneal (IP) | 20 | Significantly decreased incidence of THE to 20% of vehicle control. | [7] |

| Pentylenetetrazol (PTZ) | Male Kunming Mice | Intraperitoneal (IP) | 5, 10, 20 | Showed anti-seizure effects (details not quantified in source). |[7] |

Caption: General experimental workflow for in vivo anticonvulsant assays.

Preclinical Efficacy: Sedative and Anxiolytic Activity

TMCA demonstrates significant sedative-hypnotic and anxiolytic-like effects, primarily through its enhancement of GABAergic neurotransmission.

Pentobarbital-Induced Sleeping Behavior

This model is used to assess the hypnotic effects of a compound. TMCA was found to enhance the sedative effects of pentobarbital, a GABA-A receptor modulator, by decreasing the time it takes to fall asleep (sleep latency) and increasing the total sleeping time.

Locomotor Activity and Anxiolytic Effects

TMCA has been shown to decrease spontaneous locomotor activity in mice.[1] Furthermore, in models of restraint stress, TMCA treatment ameliorated anxiety-like behaviors, as evidenced by increased time spent in the open arms of an elevated plus maze (EPM).[17]

Table 2: Summary of Sedative and Anxiolytic Activity of this compound

| Experimental Model | Species | Administration | Dosage (mg/kg) | Outcome | Reference |

|---|---|---|---|---|---|

| Pentobarbital-Induced Sleep | Mice | Oral (p.o.) | 10 | Significantly enhanced hypnotic effects (decreased sleep latency, increased duration). | [7] |

| Locomotor Activity | Mice | Oral (p.o.) | 10 | Significantly decreased locomotor activity. | [1] |

| Restraint Stress (EPM) | Mice | Not specified | 50 | Ameliorated anxiety-like behavior; increased time and frequency in open arms. | [17] |

| Restraint Stress (FST) | Mice | Not specified | 50 | Reduced immobility time in the Forced Swim Test, indicating antidepressant-like effects. |[17] |

Caption: Experimental workflow for pentobarbital-induced sleep test.

Detailed Experimental Protocols

Animals

-

Species: Adult male Kunming-strain mice.[7]

-

Weight: 18-20 grams.[7]

-

Housing: Standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water provided ad libitum. Animals are typically acclimated for at least one week before experimentation.

Maximal Electroshock (MES) Induced Seizure Protocol

-

Drug Administration: Mice are randomly assigned to groups and administered TMCA (e.g., 5, 10, 20 mg/kg), vehicle (control), or a positive control (e.g., Diazepam) via intraperitoneal (IP) injection.

-

Induction: 30 minutes post-injection, seizures are induced using an electroconvulsive stimulator. Electrodes are placed on the cornea of the mouse.

-

Stimulation Parameters: A stimulus (e.g., 50 mA, 60 Hz) is delivered for a short duration (e.g., 0.2 seconds).

-

Observation: Mice are immediately observed for the presence or absence of tonic hindlimb extension (THE), where the hindlimbs are extended 180° to the plane of the body.

-

Endpoint: The percentage of animals protected from THE in each group is calculated and compared to the vehicle control group.

Pentylenetetrazol (PTZ)-Induced Seizure Protocol

-

Drug Administration: Mice are pre-treated with TMCA, vehicle, or a positive control via IP injection.

-

Induction: 30 minutes after pre-treatment, a convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously or intraperitoneally.

-

Observation: Animals are placed in individual observation chambers and monitored for 30 minutes.

-

Endpoint: Key parameters recorded include the latency to the first myoclonic jerk, the incidence of generalized clonic-tonic seizures, and the mortality rate. Seizure severity can also be scored using a standardized scale (e.g., Racine's scale).

Pentobarbital-Induced Sleeping Behavior Protocol

-

Drug Administration: Mice are administered TMCA (e.g., 10 mg/kg) or vehicle orally (p.o.).

-

Pentobarbital Injection: After a set absorption period (e.g., 60 minutes), a sub-hypnotic dose of sodium pentobarbital (e.g., 45-55 mg/kg, IP) is administered to all animals.

-

Measurement of Sleep Latency: The time interval between the pentobarbital injection and the loss of the righting reflex is recorded. The righting reflex is considered lost if the animal does not right itself within 30 seconds when placed on its back.

-

Measurement of Sleep Duration: The time interval from the loss of the righting reflex to its spontaneous recovery is recorded as the total sleeping time.

Conclusion

This compound is a potent, naturally derived compound with well-documented anticonvulsant and sedative activities in preclinical models. Its primary mechanism of action as a positive allosteric modulator of the GABA-A receptor, leading to enhanced inhibitory neurotransmission, is strongly supported by both in vivo and in vitro data. The compound's ability to protect against both MES and PTZ-induced seizures suggests a broad spectrum of anticonvulsant activity. Furthermore, its capacity to potentiate pentobarbital-induced sleep and reduce anxiety-like behaviors highlights its potential in treating sleep and anxiety disorders. The robust preclinical data available for TMCA establishes it as a compelling lead candidate for the development of novel therapeutics for epilepsy and other neurological conditions characterized by neuronal hyperexcitability.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anticonvulsant Activity of Halogen-Substituted Cinnamic Acid Derivatives and Their Effects on Glycosylation of PTZ-Induced Chronic Epilepsy in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research progress in the biological activities of this compound (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. selleckchem.com [selleckchem.com]

- 6. nbinno.com [nbinno.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | GABA | TargetMol [targetmol.com]

- 9. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 10. medchemexpress.com [medchemexpress.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Journal of Pre-Clinical and Clinical Research - Keyword maximal electroshock-induced seizures [jpccr.eu]

- 14. Sinapic Acid Mitigates Pentylenetetrazol-induced Acute Seizures By Modulating the NLRP3 Inflammasome and Regulating Calcium/calcineurin Signaling: In Vivo and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pentylenetetrazol-induced seizures and brain neuroinflammation markers under conditions of pitolisant and pioglitazone use | Journal of Education, Health and Sport [apcz.umk.pl]

- 16. Pentylenetetrazol-induced seizures produce an increased release of IR-Met-enkephalin from rat striatum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 3,4,5-Trimethoxycinnamin acid ameliorates restraint stress-induced anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of 3,4,5-Trimethoxycinnamic Acid in Traditional Chinese Medicine: A Technical Guide

Abstract

3,4,5-Trimethoxycinnamic acid (TMCA), a prominent phenylpropanoid, is a key bioactive constituent of Polygala tenuifolia Willd. (Yuan Zhi), a revered herb in Traditional Chinese Medicine (TCM). Historically used for its sedative and cognitive-enhancing properties, modern pharmacological research has unveiled a broader spectrum of TMCA's therapeutic potential. This technical guide provides an in-depth analysis of the role of TMCA in TCM, focusing on its pharmacological activities, underlying molecular mechanisms, and the experimental methodologies used for its investigation. This document is intended for researchers, scientists, and drug development professionals interested in the scientific validation and therapeutic application of natural compounds from TCM.

Introduction

Traditional Chinese Medicine has a long history of utilizing medicinal plants for the treatment of various ailments. One such plant is Polygala tenuifolia, the root of which, known as Yuan Zhi, has been traditionally used to treat conditions like insomnia, amnesia, and epilepsy.[1] Scientific investigations have identified this compound (TMCA) as one of the primary active components responsible for the therapeutic effects of Polygala tenuifolia.[1] This guide delves into the scientific evidence elucidating the multifaceted role of TMCA, covering its neuroprotective, anti-inflammatory, and anticancer properties.

Pharmacological Activities and Quantitative Data

The therapeutic potential of this compound and its derivatives has been quantified in numerous preclinical studies. This section summarizes the key findings in a structured tabular format for ease of comparison.

Anticancer Activity

TMCA and its synthetic derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are presented below.

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| Ester Derivative S1 | MDA-MB-231 (Breast Cancer) | 46.7 | [1] |

| Ester Derivative S5 | PC-3 (Prostate Cancer) | 17.22 | [1] |

| SGC-7901 (Gastric Cancer) | 11.82 | [1] | |

| A549 (Lung Cancer) | 0.50 | [1] | |

| MDA-MB-435s (Melanoma) | 5.33 | [1] | |

| Ester Derivative S8 | A549 (Lung Cancer) | 36.7 | [1] |

| Hep 3B (Hepatocellular Carcinoma) | 23.2 | [1] | |

| HT-29 (Colon Cancer) | 23.8 | [1] | |

| MCF-7 (Breast Cancer) | 6.4 | [1] | |

| Amide Derivative S19 | U-937 (Histiocytic Lymphoma) | 9.7 | [1] |

| HeLa (Cervical Cancer) | 38.9 | [1] | |

| Ciprofloxacin Chalcone Hybrid | HepG2 (Hepatocellular Carcinoma) | 22 (24h), 5.6 (48h) (µg/mL) | [2] |

| MCF-7 (Breast Cancer) | 54 (24h), 11.5 (48h) (µg/mL) | [2] |

Neuroprotective Activity

The neuroprotective effects of TMCA are partly attributed to its ability to inhibit cholinesterases, enzymes that break down neurotransmitters crucial for cognitive function.

| Compound/Derivative | Enzyme | IC50 Value (µM) | Reference |

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | Acetylcholinesterase (AChE) | 46.18 | |

| Butyrylcholinesterase (BChE) | 32.46 |

Molecular Mechanisms and Signaling Pathways

TMCA exerts its diverse pharmacological effects by modulating several key signaling pathways. This section details these mechanisms and provides visual representations of the involved pathways.

GABAA Receptor Modulation

TMCA has been shown to act as a GABA-A receptor agonist, which is consistent with the traditional use of Polygala tenuifolia for sedation and anxiolysis.[1] This agonistic activity enhances the inhibitory effects of the neurotransmitter GABA, leading to a calming effect on the central nervous system.

GABAA Receptor Agonistic Activity of TMCA.

Anti-inflammatory Effects via NF-κB and Nrf2 Pathways

TMCA exhibits anti-inflammatory properties by modulating the NF-κB and Nrf2 signaling pathways. It inhibits the activation of NF-κB, a key transcription factor that promotes the expression of pro-inflammatory cytokines.[3] Concurrently, TMCA activates the Nrf2 pathway, which upregulates the expression of antioxidant and cytoprotective genes.[3]

Modulation of NF-κB and Nrf2 Pathways by TMCA.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's bioactivities.

Quantification of TMCA in Polygala tenuifolia by HPLC

A robust High-Performance Liquid Chromatography (HPLC) method is essential for the standardization of Polygala tenuifolia extracts.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Standard Preparation: Prepare a stock solution of pure TMCA in methanol and create a series of dilutions to generate a standard curve.

-

Sample Preparation: Extract the powdered root of Polygala tenuifolia with methanol using sonication. Filter the extract through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the sample and standard solutions into the HPLC system. Identify the TMCA peak based on the retention time of the standard and quantify the concentration using the standard curve.

Workflow for HPLC Quantification of TMCA.

GABAA Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of TMCA for the GABAA receptor.[4]

-

Materials:

-

Rat brain cortex membranes (source of GABAA receptors).

-

[3H]-Muscimol (radioligand).

-

Unlabeled GABA (for non-specific binding).

-

TMCA test solutions.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail.

-

-

Procedure:

-

Membrane Preparation: Homogenize rat brain cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total binding: Membranes + [3H]-Muscimol.

-

Non-specific binding: Membranes + [3H]-Muscimol + excess unlabeled GABA.

-

Competition: Membranes + [3H]-Muscimol + varying concentrations of TMCA.

-

-

Incubation: Incubate the plate at 4°C for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of TMCA from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Western Blot Analysis of NF-κB and Nrf2 Pathways

This protocol describes the use of Western blotting to analyze the effect of TMCA on key proteins in the NF-κB and Nrf2 signaling pathways.

-

Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages for NF-κB, hepatocytes for Nrf2) and treat with TMCA for a specified duration, with or without an inflammatory stimulus (e.g., LPS for NF-κB).

-

Protein Extraction: Lyse the cells to extract total protein or fractionate into cytoplasmic and nuclear extracts.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific for the target proteins (e.g., phospho-IκBα, p65 for NF-κB; Nrf2, HO-1 for the Nrf2 pathway) and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Conclusion and Future Directions

This compound, a key bioactive compound from the traditional Chinese medicine herb Polygala tenuifolia, exhibits a remarkable range of pharmacological activities. Its neuroprotective, anti-inflammatory, and anticancer effects are supported by a growing body of scientific evidence. The molecular mechanisms underlying these activities involve the modulation of critical signaling pathways, including the GABAA receptor, NF-κB, and Nrf2 pathways.

While preclinical studies are promising, further research is warranted to fully elucidate the therapeutic potential of TMCA. Future investigations should focus on:

-

Clinical Trials: Well-designed clinical trials are necessary to validate the efficacy and safety of TMCA in human subjects for various conditions.

-

Pharmacokinetics and Bioavailability: Comprehensive pharmacokinetic studies are needed to understand the absorption, distribution, metabolism, and excretion of TMCA in humans.

-

Synergistic Effects: Investigating the potential synergistic effects of TMCA with other bioactive compounds in Polygala tenuifolia and other TCM formulations could lead to the development of more effective therapies.

The continued exploration of this compound holds significant promise for the development of novel therapeutics derived from Traditional Chinese Medicine, bridging the gap between ancient wisdom and modern science.

References

- 1. Research progress in the biological activities of this compound (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,4,5-trihydroxycinnamic acid inhibits lipopolysaccharide (LPS)-induced inflammation by Nrf2 activation in vitro and improves survival of mice in LPS-induced endotoxemia model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PDSP - GABA [kidbdev.med.unc.edu]

An In-depth Technical Guide to 3,4,5-Trimethoxycinnamic Acid: From Discovery to Synthetic Pathways and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trimethoxycinnamic acid (TMCA), a naturally occurring phenylpropanoid, has garnered significant attention in the scientific community for its diverse pharmacological activities. Historically rooted in traditional medicine, this compound is a key constituent of plants such as Polygala tenuifolia and has been utilized for its sedative and anticonvulsant properties. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of TMCA. It details established experimental protocols for its synthesis and isolation, and presents its known biological signaling pathways through structured data and visualizations. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development, facilitating a deeper understanding and further exploration of the therapeutic potential of this compound.

Discovery and History